molecular formula C8H9Cl2N B1629993 (2,6-dichloro-phenyl)-ethyl-amine CAS No. 885280-60-4

(2,6-dichloro-phenyl)-ethyl-amine

Cat. No.: B1629993
CAS No.: 885280-60-4
M. Wt: 190.07 g/mol
InChI Key: FMIYOUUEDNUNBC-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-ethylaniline is an organic compound belonging to the family of anilines. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and an ethyl group attached to the nitrogen atom. This compound is a colorless to yellowish liquid and is used in various industrial applications, including the production of dyes, pesticides, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dichloro-phenyl)-ethyl-amine typically involves the halogenation of aniline derivatives followed by alkylation. One common method is the halogenation of sulfanilamide followed by desulfonation . Another approach involves the hydrogenation of 2,6-dichloronitrobenzene .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of halogenating agents such as chlorine or bromine, and the process is carried out in the presence of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are employed.

Major Products:

Scientific Research Applications

2,6-Dichloro-N-ethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-dichloro-phenyl)-ethyl-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atoms and ethyl group contribute to its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

    2,6-Dichloroaniline: Similar structure but lacks the ethyl group.

    2,6-Dibromoaniline: Similar structure with bromine atoms instead of chlorine.

    2,6-Dichloro-N-methylaniline: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: 2,6-Dichloro-N-ethylaniline is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific industrial and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,6-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIYOUUEDNUNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633213
Record name 2,6-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-60-4
Record name 2,6-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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